

In Vitro Assay Protocols for the MCL-1 Inhibitor Zamzetoclax

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Compound of Interest

Compound Name: Zamzetoclax

Cat. No.: B12369900

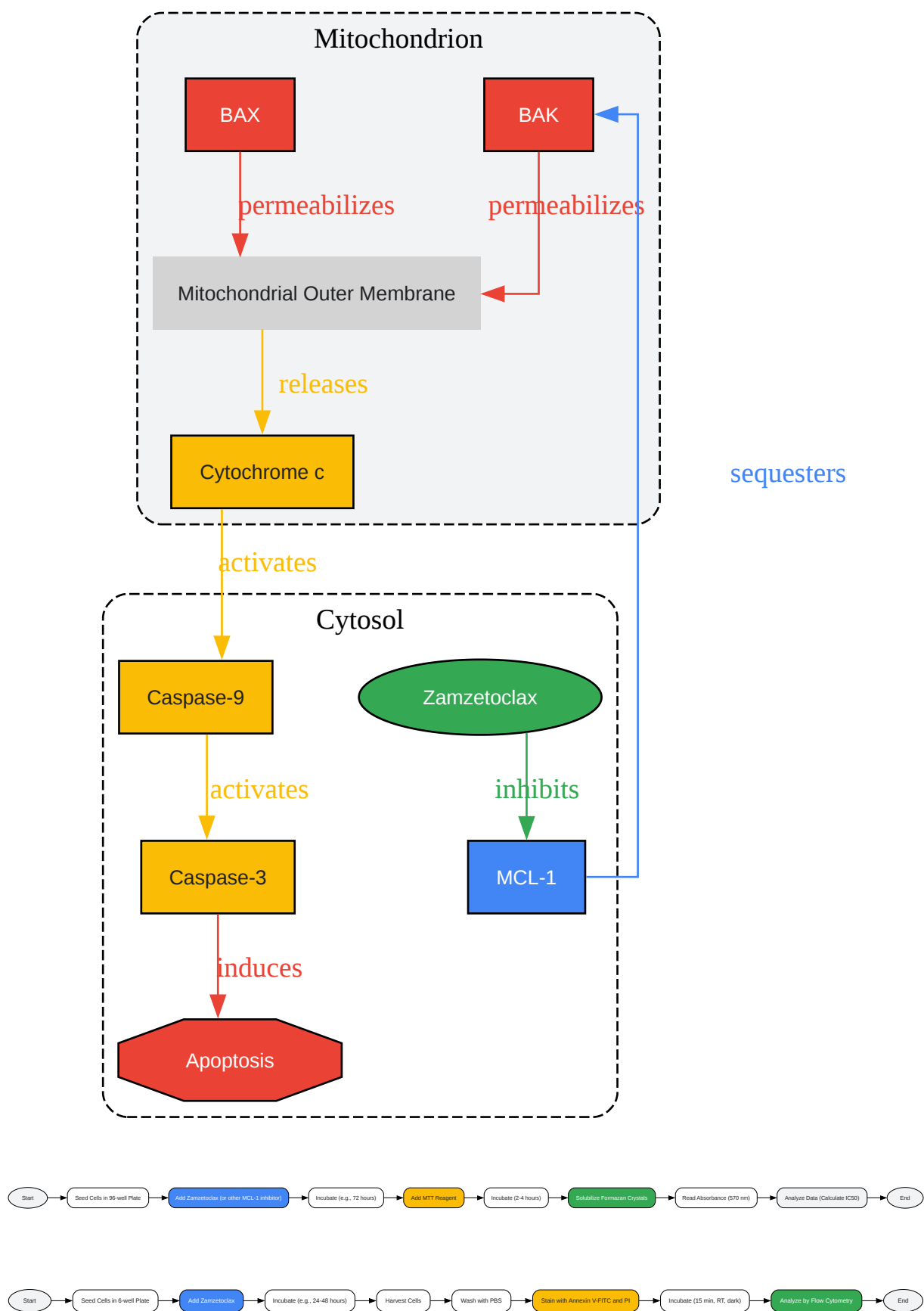
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This document provides detailed application notes and protocols for the in vitro evaluation of **Zamzetoclax**, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). While **Zamzetoclax** development has been discontinued, the methodologies outlined here are standard for characterizing MCL-1 inhibitors and can be adapted for other compounds targeting the BCL-2 family of proteins. The protocols cover essential assays for determining cell viability, induction of apoptosis, and target engagement.

Mechanism of Action of MCL-1 Inhibition

MCL-1 is a key member of the BCL-2 family of proteins that regulates the intrinsic apoptotic pathway. In many cancers, MCL-1 is overexpressed, sequestering pro-apoptotic proteins like BAK and BAX and preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a critical step in apoptosis. Selective MCL-1 inhibitors like **Zamzetoclax** bind to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins. This leads to the activation of BAK and BAX, subsequent MOMP, cytochrome c release from the mitochondria, and activation of the caspase cascade, ultimately resulting in programmed cell death.



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